Stereochemical Definition: Single (S)-Enantiomer vs. Racemic Mixture – Impact on Diastereomeric Purity of Peptide Products
The target compound (CAS 2348312-03-6) is supplied as the single (S)-enantiomer with defined stereochemistry at the piperidine C3 position (SMILES contains C[C@H] stereodescriptor) . In contrast, the racemic mixture (CAS 1339680-62-4) carries the same molecular formula (C23H25NO4) and molecular weight (379.45 Da) but contains an equimolar mixture of (R)- and (S)-enantiomers, as indicated by the absence of stereochemical notation in the InChI key (BLEWZDAVWPLFAA-UHFFFAOYSA-N, where 'UHFFFAOYSA' denotes no defined stereochemistry) . Incorporation of the racemic building block into a peptide chain generates a 1:1 mixture of diastereomeric products, which cannot be resolved by standard Fmoc-SPPS protocols and requires additional chiral chromatographic purification.
| Evidence Dimension | Stereochemical purity at piperidine C3 position |
|---|---|
| Target Compound Data | Single (S)-enantiomer; SMILES contains C[C@H] stereodescriptor; asymmetric atoms = 1; 98% purity (Leyan) |
| Comparator Or Baseline | Racemic mixture (CAS 1339680-62-4): 1:1 (R)/(S); InChI key BLEWZDAVWPLFAA-UHFFFAOYSA-N confirms no defined stereochemistry; asymmetric atoms labeled as 1 (racemic) |
| Quantified Difference | The (S)-enantiomer yields a single defined stereoisomer upon incorporation; the racemic mixture yields a 1:1 diastereomeric pair that requires additional chiral separation. No quantitative coupling efficiency difference is reported between enantiomerically pure and racemic forms. |
| Conditions | Solid-phase peptide synthesis (SPPS) using standard Fmoc/tBu strategy; stereochemistry inferred from SMILES notation and InChI key composition |
Why This Matters
For peptide lead optimization, stereochemically undefined building blocks introduce diastereomeric mixtures that confound SAR interpretation and necessitate additional purification steps, directly increasing synthesis cost and timeline.
